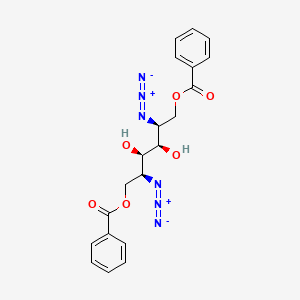

(2S,3R,4R,5S)-2,5-diazido-6-(benzoyloxy)-3,4-dihydroxyhexyl benzoate

Description

This compound is a hexyl benzoate derivative featuring two azide groups (at C-2 and C-5), a benzoyloxy substituent at C-6, and vicinal dihydroxy groups at C-3 and C-4.

Properties

Molecular Formula |

C20H20N6O6 |

|---|---|

Molecular Weight |

440.4 g/mol |

IUPAC Name |

[(2S,3R,4R,5S)-2,5-diazido-6-benzoyloxy-3,4-dihydroxyhexyl] benzoate |

InChI |

InChI=1S/C20H20N6O6/c21-25-23-15(11-31-19(29)13-7-3-1-4-8-13)17(27)18(28)16(24-26-22)12-32-20(30)14-9-5-2-6-10-14/h1-10,15-18,27-28H,11-12H2/t15-,16-,17+,18+/m0/s1 |

InChI Key |

YQIZDHJIGSHEHS-WNRNVDISSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC[C@@H]([C@H]([C@@H]([C@H](COC(=O)C2=CC=CC=C2)N=[N+]=[N-])O)O)N=[N+]=[N-] |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC(C(C(C(COC(=O)C2=CC=CC=C2)N=[N+]=[N-])O)O)N=[N+]=[N-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R,4R,5S)-2,5-diazido-6-(benzoyloxy)-3,4-dihydroxyhexyl benzoate typically involves multiple steps, starting from readily available precursors. The key steps include:

Protection of Hydroxyl Groups: The hydroxyl groups are protected using benzoyl chloride in the presence of a base like pyridine to form benzoyloxy groups.

Introduction of Azido Groups: The azido groups are introduced via nucleophilic substitution reactions using sodium azide.

Deprotection and Purification: The final compound is obtained by deprotecting the intermediate and purifying the product using chromatographic techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

(2S,3R,4R,5S)-2,5-diazido-6-(benzoyloxy)-3,4-dihydroxyhexyl benzoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: The azido groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The benzoyloxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

Substitution: Sodium azide for azido group introduction, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of azido groups yields amines, while oxidation of hydroxyl groups yields carbonyl compounds.

Scientific Research Applications

(2S,3R,4R,5S)-2,5-diazido-6-(benzoyloxy)-3,4-dihydroxyhexyl benzoate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2S,3R,4R,5S)-2,5-diazido-6-(benzoyloxy)-3,4-dihydroxyhexyl benzoate involves its functional groups interacting with molecular targets. The azido groups can participate in click chemistry reactions, forming stable triazole linkages. The benzoyloxy and dihydroxy groups can interact with various enzymes and receptors, influencing biological pathways.

Comparison with Similar Compounds

Data Table: Comparative Analysis

*Estimated based on structural analysis.

Research Findings and Implications

- Synthetic Challenges: The target compound’s diazido groups require careful handling (e.g., azide explosion risks), contrasting with non-azidated benzoates like Combi-Blocks QM-7888 .

- Applications : Similar to compound 18, the target’s azides may enable bioorthogonal click chemistry for drug delivery systems .

- Stereochemical Sensitivity: As seen in compound 4, minor configurational changes drastically alter physicochemical properties, suggesting the target’s (2S,3R,4R,5S) stereochemistry will significantly influence its behavior .

Biological Activity

(2S,3R,4R,5S)-2,5-Diazido-6-(benzoyloxy)-3,4-dihydroxyhexyl benzoate is a complex organic compound notable for its unique stereochemistry and potential biological applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C20H20N6O6

- Molar Mass : 440.4 g/mol

- Structural Features : The compound contains two azido groups and a benzoyloxy moiety, which may contribute to its biological activity by enabling interactions with various biological targets.

The biological activity of (2S,3R,4R,5S)-2,5-diazido-6-(benzoyloxy)-3,4-dihydroxyhexyl benzoate can be attributed to its ability to interact with specific proteins involved in cellular signaling pathways. Research indicates that compounds with similar structural motifs can inhibit anti-apoptotic proteins such as Mcl-1 and Bfl-1, which are overexpressed in many cancers.

Key Findings:

- Binding Affinity : The compound has shown equipotent binding to Mcl-1 and Bfl-1 with Ki values around 100 nM. This selectivity is crucial for targeting cancer cells that rely on these proteins for survival .

- Cellular Activity : In vitro studies demonstrated that the compound induces apoptosis in lymphoma cell lines dependent on Mcl-1 and Bfl-1. This suggests a potential use in cancer therapy .

Biological Activity Data

| Activity | Description |

|---|---|

| Target Proteins | Mcl-1 and Bfl-1 (anti-apoptotic proteins) |

| Ki Values | Approximately 100 nM for both targets |

| Cell Lines Tested | Engineered lymphoma cell lines |

| Mechanism | Induction of apoptosis through inhibition of survival pathways |

Case Studies

- Lymphoma Cell Lines : A study evaluating the effects of (2S,3R,4R,5S)-2,5-diazido-6-(benzoyloxy)-3,4-dihydroxyhexyl benzoate on engineered lymphoma cell lines revealed significant apoptosis induction. The compound's dual binding profile enhances its efficacy against resistant cancer types .

- Structural Analysis : Structural studies using NMR and crystallography have elucidated the binding interactions between the compound and its target proteins. These insights are vital for further drug development aimed at enhancing selectivity and potency against cancer cells .

Future Directions

Research into (2S,3R,4R,5S)-2,5-diazido-6-(benzoyloxy)-3,4-dihydroxyhexyl benzoate is ongoing. Future studies will focus on:

- In vivo Efficacy : Investigating the therapeutic potential in animal models.

- Structural Modifications : Exploring analogs to improve binding affinity and reduce off-target effects.

- Broader Applications : Assessing the compound's activity against other cancer types and potential use in combination therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.